![molecular formula C11H12ClFN2O2 B15151419 N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151419.png)
N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE is a chemical compound with a unique structure that combines a chlorinated propylidene group with a fluorinated phenyl carbamate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE typically involves the reaction of 1-chloro-2-methylpropylideneamine with 2-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with additional steps for purification and quality control to ensure the consistency and safety of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorinated and fluorinated groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(1-BROMO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE: Similar structure but with a bromine atom instead of chlorine.
(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-CHLOROPHENYL)CARBAMATE: Similar structure but with a chlorine atom on the phenyl ring instead of fluorine.
Uniqueness
(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE is unique due to the combination of chlorinated propylidene and fluorinated phenyl carbamate groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C11H12ClFN2O2 |
|---|---|
Poids moléculaire |
258.67 g/mol |
Nom IUPAC |
[(1-chloro-2-methylpropylidene)amino] N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H12ClFN2O2/c1-7(2)10(12)15-17-11(16)14-9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,14,16) |
Clé InChI |
YCDALHLZEUKJJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=NOC(=O)NC1=CC=CC=C1F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


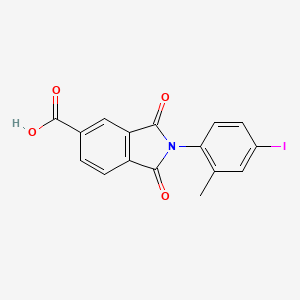
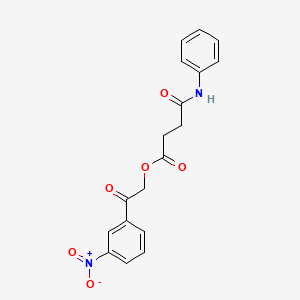
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15151349.png)
![(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide](/img/structure/B15151353.png)
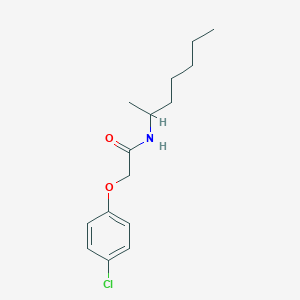
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one](/img/structure/B15151356.png)
![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)

![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151391.png)
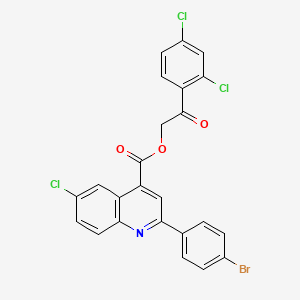
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151401.png)

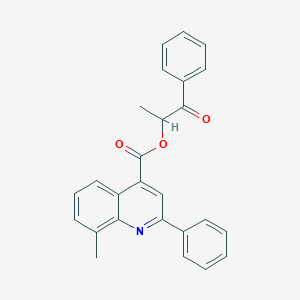
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B15151409.png)
